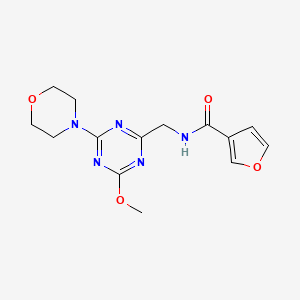

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide

Descripción

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial materials.

Propiedades

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h2,5,9H,3-4,6-8H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMWPFZEEFDASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4,6-trichloro-1,3,5-triazine with morpholine to form an intermediate product. This intermediate is then reacted with 4-methoxybenzylamine to introduce the methoxy group. Finally, the furan-3-carboxamide moiety is introduced through a condensation reaction with furan-3-carboxylic acid .

Industrial production methods often utilize microwave irradiation to accelerate the reaction rates and improve yields. This method involves the use of a multimode reactor, which allows for precise control of reaction conditions, resulting in higher purity and better yields compared to conventional methods .

Análisis De Reacciones Químicas

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines or alcohols.

Condensation Reactions: The compound can participate in condensation reactions with carboxylic acids to form amides.

Oxidation and Reduction:

Common reagents used in these reactions include sodium carbonate, dioxane, and various amines.

Aplicaciones Científicas De Investigación

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential antibacterial and antiviral properties.

Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mecanismo De Acción

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and thereby exerting its antibacterial effects .

Comparación Con Compuestos Similares

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide can be compared with other triazine derivatives such as:

6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits antibacterial activity but has a different substitution pattern on the triazine ring.

4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Another triazine derivative with significant antimicrobial activity, used in different applications.

The uniqueness of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of triazine derivatives. Its unique structure, characterized by a morpholino group and a furan ring, positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

The molecular formula of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is CHNO. The compound features several functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Morpholino Group | Enhances solubility and biological interactions |

| Triazine Moiety | Known for antitumor and antiviral properties |

| Furan Ring | Contributes to the compound's reactivity and interaction with biological targets |

Antitumor Activity

Research indicates that triazine derivatives, including N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide, exhibit significant antitumor properties. A study evaluating similar compounds demonstrated their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- MCF-7 Cells : The compound showed promising anti-proliferative effects.

- HCT-116 Cells : Demonstrated significant inhibition of cell growth.

The mechanisms underlying these effects may involve the disruption of critical cellular pathways and the induction of programmed cell death (apoptosis) through various signaling cascades.

Antiviral Activity

Triazine derivatives have also been investigated for their antiviral properties. The structural features of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide suggest potential effectiveness against viral infections. Preliminary studies indicate that compounds with similar structures can inhibit viral replication in vitro.

Antimicrobial Properties

In addition to antitumor and antiviral activities, N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide has been evaluated for antimicrobial activity. A comparative study highlighted its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.015 mg/mL |

| S. aureus | 0.008 mg/mL |

| B. cereus | 0.004 mg/mL |

These results indicate that the compound may be more potent than traditional antibiotics like ampicillin.

Structure–Activity Relationship (SAR)

The biological activity of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-y)methyl)furan-3-carboxamide can be attributed to its structural components. The presence of the morpholino group enhances solubility and bioavailability, while the triazine moiety is associated with significant pharmacological effects. The furan ring contributes to the compound's ability to interact with various biological targets.

Case Studies

- Antitumor Efficacy : A study on triazine derivatives showed that compounds similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-y)methyl)furan-3-carboxamide inhibited proliferation in MCF-7 breast cancer cells with IC values below 10 μM.

- Antiviral Mechanism : Research on related triazine compounds indicated inhibition of viral polymerases at low micromolar concentrations, suggesting a potential mechanism for antiviral activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.